

An In-depth Technical Guide to AF 568 NHS Ester: Principles and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 568 NHS ester

Cat. No.: B15552305

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 568 NHS ester is a bright, orange-fluorescent amine-reactive dye widely utilized in biological research and drug development for the fluorescent labeling of biomolecules.^{[1][2][3]} Structurally and functionally equivalent to Alexa Fluor™ 568 NHS Ester, this dye provides stable signal generation essential for various applications, including fluorescence microscopy, flow cytometry, and Western blotting.^{[4][5][6]} Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent attachment of the fluorophore to primary amines on proteins, amine-modified oligonucleotides, and other amine-containing molecules.^{[2][7][8]} This guide delves into the core principles of **AF 568 NHS ester** chemistry, provides detailed experimental protocols, and presents key quantitative data for its effective application.

Core Principle: NHS Ester-Mediated Amine Acylation

The fundamental principle behind the utility of **AF 568 NHS ester** lies in its ability to undergo a nucleophilic acyl substitution reaction with primary aliphatic amines.^[9] This reaction is highly efficient and selective for primary amines, such as the ϵ -amino group of lysine residues in proteins, forming a stable and covalent amide bond.^{[10][11]}

The reaction proceeds as follows: the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) as a leaving

group and forming the stable amide linkage.[10] This conjugation strategy is favored for its high reactivity and the stability of the resulting amide bond.[9][10]

Several factors influence the efficiency of this labeling reaction. The reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 9.0.[9][12] In this range, the target primary amines are sufficiently deprotonated and thus more nucleophilic.[9] However, a competing reaction, the hydrolysis of the NHS ester, also increases with higher pH.[12] Therefore, careful control of the reaction pH is crucial for maximizing labeling efficiency. The presence of other nucleophiles or primary amine-containing buffers, such as Tris, should be avoided as they will compete with the target molecule for reaction with the dye.[12][13]

Quantitative Data

The photophysical and chemical properties of **AF 568 NHS ester** are summarized in the table below, providing essential data for experimental design and data analysis.

Property	Value	Reference
Excitation Maximum (Ex)	572 - 579 nm	[1][3][4]
Emission Maximum (Em)	598 - 603 nm	[1][3][4]
Molar Extinction Coefficient	~88,000 $\text{cm}^{-1}\text{M}^{-1}$	[2][7][14]
Molecular Weight	~791.80 g/mol	[2][7][14]
Recommended Laser Line	561 nm or 568 nm	[2][4][5]
pH Sensitivity	pH-insensitive from pH 4 to 10	[2][3][15]
Solubility	Good in water, DMSO, DMF	[2][4][14]

Experimental Protocols

Protein Labeling with AF 568 NHS Ester

This protocol is a general guideline for labeling proteins, such as antibodies, with **AF 568 NHS ester**. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.

1. Preparation of Reagents:

- Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL.[16] A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3.[16][17] Ensure the buffer is free of primary amines (e.g., Tris, glycine) and ammonium ions.[16] If the protein is in a buffer like PBS, the pH can be adjusted by adding 1/10th volume of 1 M sodium bicarbonate.[17]
- **AF 568 NHS Ester** Stock Solution: Immediately before use, dissolve the **AF 568 NHS ester** in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[16][18] Vortex briefly to ensure complete dissolution. Aqueous stock solutions are not recommended for storage due to hydrolysis.[17]

2. Labeling Reaction:

- While gently stirring or vortexing the protein solution, slowly add the calculated amount of the **AF 568 NHS ester** stock solution. A typical starting point is a 10-15 fold molar excess of dye to protein.[13][17]
- Incubate the reaction for 1 hour at room temperature, protected from light.[13][17]

3. Quenching the Reaction (Optional):

- To stop the labeling reaction, a quenching buffer such as 1.5 M hydroxylamine (or Tris or glycine at a final concentration of 50-100 mM) can be added.[13] Incubate for an additional 10-15 minutes at room temperature.[13]

4. Purification of the Conjugate:

- Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS. [17]

5. Determination of Degree of Labeling (DOL):

- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~578 nm).

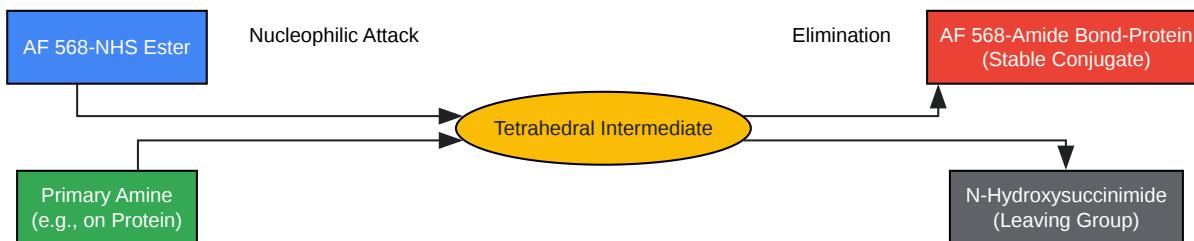
- Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The DOL is the molar ratio of the dye to the protein.

Oligonucleotide Labeling with AF 568 NHS Ester

This protocol provides a general procedure for labeling amine-modified oligonucleotides.

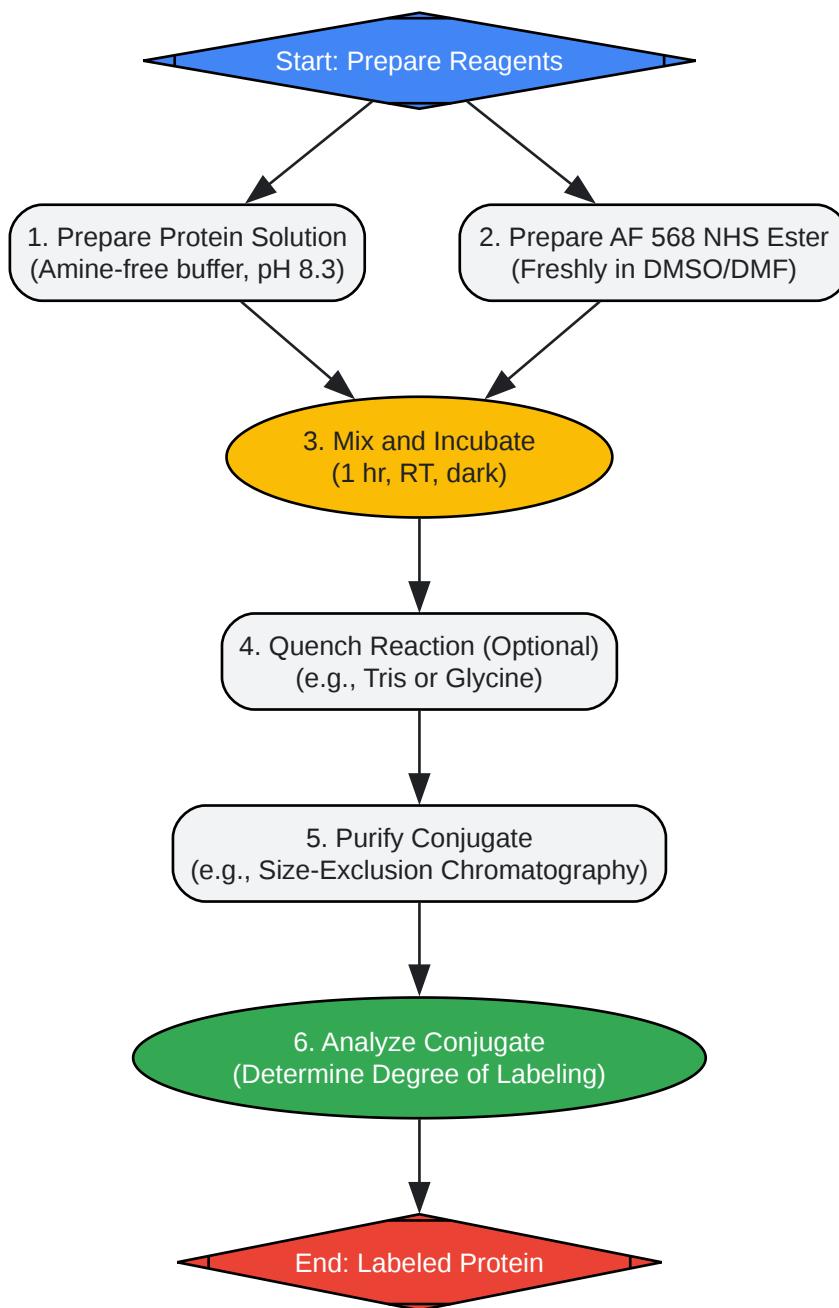
1. Preparation of Reagents:

- Amine-Modified Oligonucleotide: Dissolve the oligonucleotide in a non-nucleophilic buffer, such as 0.1 M sodium bicarbonate, pH 8.5.[10][18]
- AF 568 NHS Ester** Stock Solution: Freshly prepare a solution of the dye in anhydrous DMSO or DMF.[16]

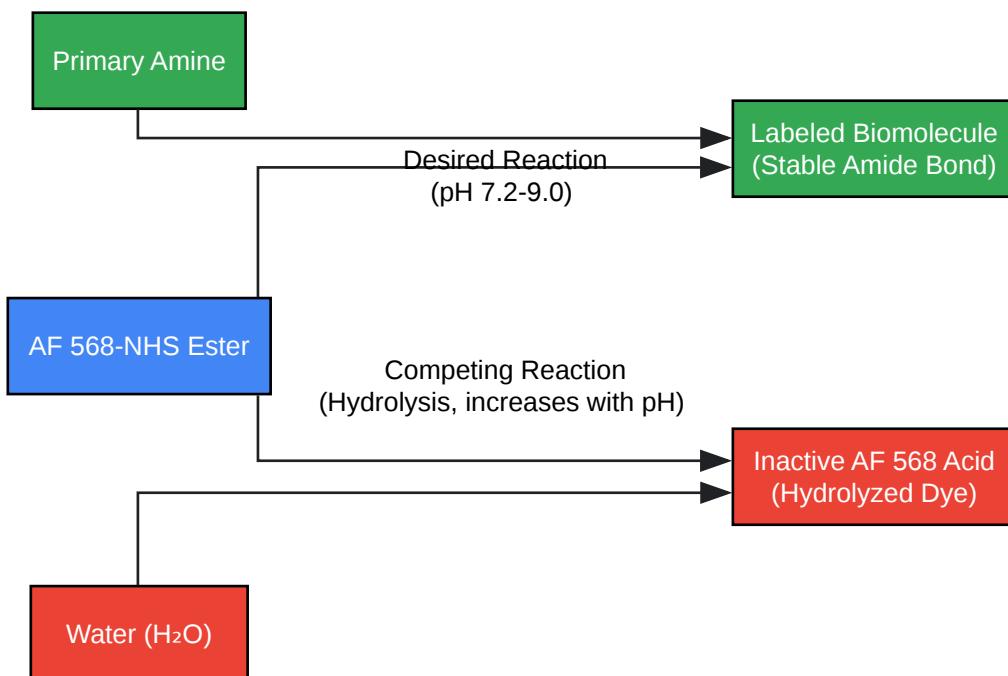

2. Labeling Reaction:

- Add 5-10 equivalents of the dissolved **AF 568 NHS ester** to the oligonucleotide solution.[10]
- Incubate the reaction at room temperature for at least 4 hours or overnight on ice.[19]

3. Purification of the Labeled Oligonucleotide:


- The labeled oligonucleotide can be purified by methods such as ethanol precipitation followed by reverse-phase HPLC.[16]

Visualizations


[Click to download full resolution via product page](#)

Caption: Reaction mechanism of **AF 568 NHS ester** with a primary amine.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for protein labeling with **AF 568 NHS ester**.

[Click to download full resolution via product page](#)

Caption: Desired aminolysis versus competing hydrolysis of **AF 568 NHS ester**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. AF568 NHS ester | AxisPharm [axispharm.com]
- 6. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 7. Alexa Fluor 568 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 8. genecopoeia.com [genecopoeia.com]

- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 10. glenresearch.com [glenresearch.com]
- 11. biotium.com [biotium.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 16. genecopoeia.com [genecopoeia.com]
- 17. biotium.com [biotium.com]
- 18. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to AF 568 NHS Ester: Principles and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15552305#af-568-nhs-ester-principle\]](https://www.benchchem.com/product/b15552305#af-568-nhs-ester-principle)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com